N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-10(22)19-11-6-7-12-16(8-11)26-18(20-12)21-17(23)15-9-24-13-4-2-3-5-14(13)25-15/h2-8,15H,9H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIYLLVYDIIOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The acetamide group is introduced through acetylation, and the dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety is attached using appropriate coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. The process is monitored to ensure consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is studied for its biological activity. It has shown promise in inhibiting enzymes and modulating biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on their core scaffolds and substituents, as outlined below:
Benzothiazole Derivatives with Varied Substituents
Key Observations :
- Electron-withdrawing groups (e.g., nitro, thiocyanate) correlate with enhanced cytotoxicity but may reduce solubility.
- Acetamido substituents (as in the target compound and compound 28) balance hydrophilicity and metabolic stability compared to bulkier groups like sulfonamides.
Dihydrobenzodioxine Carboxamide Derivatives
Key Observations :
- The dihydrobenzodioxine scaffold contributes to kinase selectivity (e.g., CDK9 over other kinases) due to its rigid, planar structure.
- Hydrophobic substituents (e.g., chlorophenethyl) improve target engagement in proteasome inhibition but may limit solubility.
Hybrid Benzothiazole-Dihydrobenzodioxine Compounds
Key Observations :
- Hybrid structures combining benzothiazole and dihydrobenzodioxine (as in the target compound) are rare but may synergize mechanisms (e.g., kinase + proteasome inhibition).
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a dioxine ring, contributing to its unique pharmacological properties. Its molecular formula is , with a molecular weight of approximately 378.43 g/mol. The presence of various functional groups enhances its interaction with biological targets.
Research indicates that this compound primarily acts as an antagonist at the α2-adrenoceptor subtype C (alpha-2C) . This receptor is implicated in various physiological processes, including neurotransmitter release and modulation of vascular tone.
Target Interaction
The compound's interaction with the alpha-2C adrenoceptor suggests potential applications in treating conditions such as hypertension and anxiety disorders. The antagonistic action may lead to increased norepinephrine release, enhancing sympathetic nervous system activity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity . For instance, derivatives containing benzimidazole and benzothiazole cores have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Antitumor Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | 3D |
These findings indicate that similar compounds can effectively inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
In addition to antitumor properties, certain derivatives have also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggest that compounds with benzothiazole structures are particularly effective against Staphylococcus aureus and Escherichia coli .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives in vitro against human lung cancer cell lines using MTS cytotoxicity assays. The study highlighted that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to their counterparts .
Another study focused on the binding affinity of these compounds to DNA, revealing that they predominantly bind within the minor groove of AT-rich DNA sequences, which may contribute to their antitumor efficacy through interference with DNA replication and transcription processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
